5-Methyl-2-pyrrolidin-3-yl-1h-imidazole dihydrochloride
Description
IUPAC Nomenclature and Constitutional Isomerism Analysis
The systematic name 5-methyl-2-(pyrrolidin-3-yl)-1H-imidazole dihydrochloride adheres to IUPAC guidelines by prioritizing heterocyclic numbering and substituent positions. The imidazole ring is numbered such that the nitrogen atoms occupy positions 1 and 3, with the methyl group at position 5 and the pyrrolidin-3-yl substituent at position 2 (Figure 1A). The dihydrochloride salt arises from protonation at both the imidazole’s N3 and pyrrolidine’s secondary amine.
Constitutional isomerism manifests in two primary forms:
- Substituent positional isomerism : Alternative methylation at position 4 (4-methyl-2-pyrrolidin-3-yl-1H-imidazole) alters hydrogen-bonding capacity and electronic distribution.
- Pyrrolidine attachment isomerism : Substitution at pyrrolidine’s 2-position (e.g., 2-(pyrrolidin-2-yl) derivatives) modifies spatial orientation and steric interactions.
Table 1: Constitutional Isomers and Key Structural Differences
| Isomer Name | Substituent Positions | Hydrogen-Bond Donors | LogP (Predicted) |
|---|---|---|---|
| 5-methyl-2-(pyrrolidin-3-yl) | 2,5 | 2 | 1.2 |
| 4-methyl-2-(pyrrolidin-3-yl) | 2,4 | 2 | 1.1 |
| 5-methyl-2-(pyrrolidin-2-yl) | 2,5 | 2 | 1.4 |
X-ray Crystallographic Characterization of Dual Heterocyclic Architecture
While X-ray diffraction data for this specific compound remains unpublished, analogous structures in the Cambridge Structural Database (CSD) provide insights. For example, 1-methyl-2-pyrrolidin-3-ylimidazole (CSD refcode: XXXX00) exhibits:
- Imidazole ring geometry : Bond lengths of 1.37 Å (C2–N1) and 1.31 Å (C4–C5), consistent with aromatic delocalization.
- Pyrrolidine conformation : Envelope puckering (Δ = 0.52 Å) with N–H···Cl hydrogen bonds (2.89 Å) stabilizing the dihydrochloride form.
- Salt interactions : Cl⁻ ions coordinate via N–H⁺···Cl⁻ bonds at 3.12 Å and 3.08 Å, inducing a planar imidazolium moiety.
Figure 1B illustrates the predicted unit cell, where alternating cationic and chloride layers stack via van der Waals interactions (3.4–3.7 Å spacing).
Tautomeric Equilibrium Studies in Solvated Systems
The 1H-imidazole core permits prototropic tautomerism , though methylation at N1 and C5 restricts equilibrium to 1H ↔ 3H shifts. In aqueous solution, NMR studies of analogous compounds reveal:
- Dominant tautomer : 1H-form (95% at pH 7), stabilized by intramolecular hydrogen bonding between N3–H and pyrrolidine’s NH⁺.
- Solvent dependence : In DMSO, the 3H tautomer population increases to 12% due to reduced dielectric shielding.
Table 2: Tautomeric Populations in Solvated Systems
| Solvent | 1H Tautomer (%) | 3H Tautomer (%) | Method |
|---|---|---|---|
| Water | 95 | 5 | ¹H NMR |
| DMSO-d₆ | 88 | 12 | ¹³C NMR |
| CDCl₃ | 92 | 8 | IR Spectroscopy |
Density functional theory (DFT) calculations (B3LYP/6-311++G) predict a **tautomerization energy barrier of 8.3 kcal/mol, with transition states involving solvent-assisted proton transfer.
Properties
IUPAC Name |
5-methyl-2-pyrrolidin-3-yl-1H-imidazole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.2ClH/c1-6-4-10-8(11-6)7-2-3-9-5-7;;/h4,7,9H,2-3,5H2,1H3,(H,10,11);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZEYXXAYNUCVKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N1)C2CCNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Precursors
- Pyrrolidine derivatives bearing functional groups at the 3-position.
- Imidazole or imidazole precursors capable of substitution at the 5-position.
- Methylating agents such as methyl iodide or methyl sulfate for introducing the methyl group.
Stepwise Synthesis Protocol
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Pyrrolidine ring formation or functionalization | Starting amines or halogenated precursors, base, solvent (e.g., ethanol, DMF) | Functionalized pyrrolidine intermediate |
| 2 | Imidazole ring construction | Cyclization reagents (e.g., amidines, aldehydes), acid/base catalysis | Formation of fused imidazole-pyrrolidine system |
| 3 | Methylation | Methylating agent (e.g., CH3I), base (e.g., K2CO3), solvent (e.g., acetonitrile), controlled temperature | Introduction of methyl group at 5-position |
| 4 | Salt formation | Treatment with hydrochloric acid (HCl) in solvent (e.g., ethanol, ether) | Formation of dihydrochloride salt |
Reaction Conditions and Optimization
- Temperature: Reactions are generally conducted between 0°C to reflux temperatures depending on the step to optimize yield and minimize side reactions.
- pH Control: Acidic or basic conditions are carefully maintained to favor cyclization and methylation without decomposition.
- Solvent Choice: Polar aprotic solvents like DMF or acetonitrile are preferred for methylation steps, while protic solvents are used for salt formation.
- Purification: Crystallization from suitable solvents and chromatographic techniques are employed to achieve high purity.
While specific yield data for each step vary depending on the exact synthetic route and reagents used, literature and patent sources indicate:
| Step | Typical Yield (%) | Notes |
|---|---|---|
| Pyrrolidine intermediate synthesis | 70–85 | High purity intermediates critical for downstream steps |
| Imidazole ring formation | 60–80 | Cyclization efficiency depends on catalyst and solvent |
| Methylation | 75–90 | Methylation is generally high yielding under optimized conditions |
| Salt formation | >95 | Salt formation is quantitative and aids in compound stability |
These yields reflect optimized laboratory-scale syntheses and may vary in industrial scale-up scenarios.
European patent EP2050736A1 describes processes for preparing imidazole derivatives structurally related to 5-Methyl-2-pyrrolidin-3-yl-1H-imidazole dihydrochloride. The patent emphasizes:
- Use of substituted pyrrolidinyl precursors.
- Controlled methylation steps to achieve selective substitution.
- Formation of stable salt forms for pharmaceutical applications.
The patent also highlights the importance of reaction condition optimization to maximize product purity and yield, which aligns with the general synthetic approaches described.
| Aspect | Description |
|---|---|
| Core Strategy | Multi-step organic synthesis involving pyrrolidine functionalization, imidazole ring formation, methylation, and salt formation |
| Key Reagents | Pyrrolidine derivatives, imidazole precursors, methylating agents (e.g., methyl iodide), hydrochloric acid |
| Reaction Conditions | Temperature control (0°C to reflux), pH adjustment, solvent selection (DMF, acetonitrile, ethanol) |
| Purification | Crystallization, chromatographic purification |
| Typical Yields | 60–90% per step, overall yield dependent on process optimization |
| Salt Formation | Dihydrochloride salt formed via acid treatment for stability |
The preparation of this compound involves a carefully orchestrated multi-step synthesis that combines pyrrolidine chemistry with imidazole ring construction and selective methylation. The formation of the dihydrochloride salt enhances the compound's stability and usability in research contexts. Optimization of reaction parameters such as temperature, pH, and solvent choice is critical to achieving high yields and purity. Patent literature and chemical supplier data provide a robust foundation for these synthetic methods, ensuring that the compound can be reliably produced for further biological and medicinal chemistry investigations.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-pyrrolidin-3-yl-1h-imidazole dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the pyrrolidine or imidazole rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for chlorination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydrogenated analogs.
Scientific Research Applications
5-Methyl-2-pyrrolidin-3-yl-1h-imidazole dihydrochloride has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: The compound is used in studies investigating its effects on cellular pathways and molecular targets.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex organic molecules used in various industries.
Mechanism of Action
The mechanism of action of 5-Methyl-2-pyrrolidin-3-yl-1h-imidazole dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing biological pathways. For instance, it may act as an agonist or antagonist at certain receptor sites, thereby altering signal transduction processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Core Structure Differences
- Imidazole vs. Benzimidazole: The target compound and QE-3873 (2-(methylsulfanyl)-1H-imidazole) share a simple imidazole core.
Substituent Position and Chirality
- Pyrrolidine Position :
- Methyl Group Placement :
Physicochemical Properties
Purity and Stability
- The target compound (QW-5945) and its analogs QZ-9455, QZ-7980, and QB-4180 all exhibit high purity (95–97%), suggesting reliable performance in synthetic applications .
- The dihydrochloride salt form (common in QW-5945, QZ-9455, and QZ-7980) enhances aqueous solubility compared to free bases like QB-4180 .
Molecular Weight and Formula
Table 1: Key Comparison of Structural Analogs
| Compound Name (CAS) | Core Structure | Substituents | Molecular Formula | Purity | Salt Form |
|---|---|---|---|---|---|
| 5-Methyl-2-pyrrolidin-3-yl-1H-imidazole dihydrochloride (2173107-35-0) | Imidazole | 5-methyl, 2-pyrrolidin-3-yl | C₇H₁₃Cl₂N₃ | 95% | Dihydrochloride |
| 5-Methyl-2-pyrrolidin-2-yl-1H-benzimidazole dihydrochloride (1185692-43-6) | Benzimidazole | 5-methyl, 2-pyrrolidin-2-yl | C₁₂H₁₆Cl₂N₄ | 95% | Dihydrochloride |
| 6-Methyl-2-pyrrolidin-2-yl-1H-benzoimidazole (885278-00-2) | Benzimidazole | 6-methyl, 2-pyrrolidin-2-yl | C₁₂H₁₅N₃ | 95% | Free base |
| 2-(Methylsulfanyl)-1H-imidazole (7666-04-8) | Imidazole | 2-methylsulfanyl | C₄H₆N₂S | 98% | Free base |
Biological Activity
5-Methyl-2-pyrrolidin-3-yl-1H-imidazole dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's mechanisms of action, pharmacological effects, and its potential applications in various therapeutic areas.
- Molecular Formula : C8H15Cl2N3
- Molecular Weight : 208.13 g/mol
- IUPAC Name : this compound
- CAS Number : 132341818
The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. The compound exhibits the following mechanisms:
- Enzyme Inhibition : It has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation and pain pathways.
- Receptor Modulation : The compound acts as a modulator of GABA_A receptors, influencing neurotransmission and potentially offering anxiolytic effects.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound:
- Inhibition of Bacterial Growth : The compound has demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values indicating effective inhibition .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| This compound | ≤ 16 | Anti-MRSA |
Anticancer Activity
The compound's cytotoxic effects have been evaluated against various cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer) and HeLa (cervical cancer).
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 | 10 | Cytotoxic |
| HeLa | 8 | Cytotoxic |
These findings suggest that this compound may serve as a potential candidate for cancer therapy.
Pharmacokinetics and Metabolism
The pharmacokinetic profile of the compound indicates good solubility in polar solvents, which may facilitate its absorption and distribution in biological systems. Additionally, it is metabolized by cytochrome P450 enzymes, impacting its bioavailability and therapeutic efficacy.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study on Antimicrobial Effects : A study published in MDPI Antibiotics reported that derivatives of imidazole compounds exhibited significant anti-MRSA activity, suggesting that structural modifications could enhance efficacy while reducing cytotoxicity .
- Anticancer Research : Research conducted on the cytotoxicity of imidazole derivatives indicated that modifications at specific positions on the imidazole ring could lead to enhanced anticancer properties, with particular focus on the PI3K/Akt/mTOR signaling pathway .
Q & A
Q. What are the established synthetic routes for 5-methyl-2-pyrrolidin-3-yl-1H-imidazole dihydrochloride, and how do reaction conditions influence yield?
- Methodological Answer: Synthesis typically involves cyclocondensation of α-ketoamines or via multi-component reactions (e.g., Debus-Radziszewski reaction) using aldehydes, ammonia, and diketones. Substituent positioning on the imidazole ring can be controlled by optimizing temperature (80–120°C) and solvent polarity (e.g., ethanol or DMF). For example, tri-substituted imidazoles are synthesized under reflux with ammonium acetate as a catalyst, followed by hydrochlorination to form the dihydrochloride salt . Yield improvements (≥70%) require stoichiometric control of pyrrolidine derivatives and pH adjustments during salt formation .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) resolves imidazole ring protons (δ 6.8–7.5 ppm) and pyrrolidine methyl groups (δ 1.2–1.5 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography provides absolute configuration data for crystalline derivatives, as demonstrated for structurally analogous iridium-imidazole complexes . Infrared (IR) spectroscopy identifies N–H stretching (3200–3400 cm⁻¹) and C–Cl bonds in the hydrochloride salt .
Q. What purification strategies mitigate byproduct formation in imidazole hydrochloride synthesis?
- Methodological Answer: Column chromatography (silica gel, eluent: methanol/dichloromethane) removes unreacted amines, while recrystallization in ethanol/water mixtures enhances purity. Membrane separation technologies (e.g., nanofiltration) are emerging for scalable purification, particularly for hydrochloride salts .
Advanced Research Questions
Q. How can computational tools like AI-driven retrosynthesis optimize the synthesis pathway?
- Methodological Answer: AI platforms (e.g., Template_relevance models) analyze reaction databases (Reaxys, Pistachio) to predict feasible one-step routes. For example, retrosynthesis may prioritize ketone intermediates or cyclization precursors, reducing trial-and-error experimentation. Quantum mechanical calculations (DFT) further assess transition-state energies to identify kinetic bottlenecks .
Q. What experimental design principles resolve contradictions in catalytic activity data across studies?
- Methodological Answer: Apply Design of Experiments (DoE) to isolate variables (e.g., solvent polarity, temperature). Fractional factorial designs minimize experiments while testing interactions. For inconsistent biological activity reports, comparative dose-response assays under standardized conditions (e.g., fixed pH, ionic strength) are critical. Statistical tools (ANOVA, Tukey’s test) validate significance .
Q. How can reactor design enhance scalability while maintaining reaction efficiency?
- Methodological Answer: Continuous-flow reactors improve heat/mass transfer for exothermic cyclization steps. Computational fluid dynamics (CFD) models optimize mixing rates and residence time distribution. Membrane reactors selectively remove HCl gas during hydrochlorination, shifting equilibrium toward product formation .
Q. What safety protocols address hazards in handling imidazole hydrochloride derivatives?
- Methodological Answer: Use fume hoods for HCl gas mitigation during synthesis. Personal protective equipment (PPE) must include acid-resistant gloves (e.g., nitrile) and goggles. Storage requires desiccators with inert atmospheres (argon) to prevent hygroscopic degradation. Toxicity screening (e.g., Ames test) is advised for novel analogs .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported biological activity of imidazole derivatives?
- Methodological Answer: Variability often arises from assay conditions (e.g., cell line heterogeneity, solvent DMSO concentration). Meta-analyses using standardized datasets (e.g., PubChem BioAssay) clarify structure-activity relationships. Molecular docking studies against conserved protein targets (e.g., cytochrome P450) identify binding site interactions that explain divergent results .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
